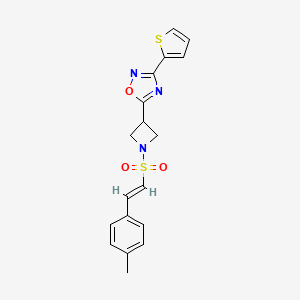

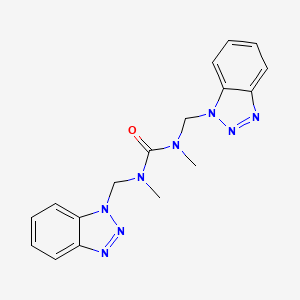

2-(4-氯-3-氧代丁基)-2,3-二氢-1H-异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-chloro-3-oxobutyryl chloride” is a related compound with the molecular formula C4H4Cl2O2 . Another related compound is “Ethyl 4-chloro-4-oxobutyrate” which has the CAS Number: 14794-31-1 and Molecular Weight: 164.59 .

Synthesis Analysis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a preferred method for the synthesis of optically active ethyl-4-chloro-3-hydroxybutanoate .

Molecular Structure Analysis

The molecular structure of “4-chloro-3-oxobutyryl chloride” has the molecular formula C4H4Cl2O2 .

Chemical Reactions Analysis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a common chemical reaction involving this compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, Ethyl 4-chloro-3-oxobutanoate, include a melting point of -8°C, boiling point of 236°C, density of 1.21 g/cm3, and a refractive index of 1.4221 (19 C) .

科学研究应用

结构和振动研究

- 结构和振动分析:该化合物已使用傅里叶变换红外 (FTIR) 和 FT-拉曼光谱研究了其结构和振动特性。这些研究对于了解该化合物的分子特征和相互作用非常重要 (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

合成和抗菌筛选

- 化学治疗潜力:已经对新型氮杂咪唑氧基化合物(包括 2-(4-氯-3-氧代丁基)-2,3-二氢-1H-异吲哚-1,3-二酮的衍生物)进行了研究,以探索它们作为化学治疗剂的潜力。这涉及这些化合物的合成和抗菌活性的筛选 ( Jain, Nagda, & Talesara, 2006).

化学合成技术

- 新的合成方法:已经进行了各种研究来开发相关化合物的新的合成技术。例如,通过将偶氮甲亚胺与醌加成来形成 2H-异吲哚-4,7-二酮,展示了类似化合物的创新合成路线 (Schubert-Zsilavecz, Likussar, Gusterhuber, & Michelitsch, 1991).

衍生物和类似物的开发

- 六氢衍生物合成:研究重点是合成六氢-1H-异吲哚-1,3(2H)-二酮衍生物,其来自 2-乙基/苯基-3a,4,7,7a-四氢-1H-异吲哚-1,3-(2H)-二酮等化合物。这对于创建结构多样的类似物以进行进一步的研究非常重要 (Tan, Koc, Kishali, Şahin, & Kara, 2016).

X 射线晶体学

- 晶体结构分析:已经通过 X 射线单晶衍射确定了 1H-异吲哚-1,3-二酮的各种衍生物的晶体结构。此类研究对于了解这些分子的三维排列及其潜在相互作用至关重要 (Ming-zhi, Yang-guang, Ke-long, Ye-Guo, Du-lin, & Hai-bin, 2005).

作用机制

Target of Action

The primary target of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is the enzyme carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 . This enzyme plays a crucial role in the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate .

Mode of Action

The compound interacts with its target enzyme, carbonyl reductase ChKRED20, to catalyze the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate . This reaction is characterized by excellent stereoselectivity .

Biochemical Pathways

The compound is involved in the biocatalytic asymmetric reduction of carbonyl compounds, a process that produces enantiopure alcohols . These alcohols are important intermediates in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug statins .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its interaction with the target enzyme, the efficiency of the biocatalytic process, and the properties of the resulting product .

Result of Action

The action of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione results in the production of ethyl (S)-4-chloro-3-hydroxybutanoate . This compound is a key chiral intermediate for the synthesis of statins, a group of cholesterol-lowering drugs .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the use of choline chloride/glycerol as a biocompatible solvent has been shown to increase the biocatalytic activity of Escherichia coli CCZU-T15 whole cells, thereby enhancing the biotransformation of the compound into ethyl (S)-4-chloro-3-hydroxybutanoate . Furthermore, the addition of L-glutamine and Tween-80 to the reaction media can further improve the biosynthesis of the product .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-chloro-3-oxobutyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJDIXRLHFMBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[(3S,5R)-3-methyl-5-phenylmorpholin-4-yl]propan-1-one](/img/structure/B2420318.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)

![1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2420331.png)

![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)